2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine
Overview
Description
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a bromine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves the direct bromination of 6-(3-(trifluoromethyl)phenyl)pyridine using bromine or a brominating agent under controlled conditions . This reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the production yield and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(3-(trifluoromethyl)phenyl)pyridine and 2-thio-6-(3-(trifluoromethyl)phenyl)pyridine.
Oxidation Reactions: Products include this compound-3-carboxylic acid.
Reduction Reactions: Products include 2-bromo-6-(3-(trifluoromethyl)phenyl)piperidine.
Scientific Research Applications
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Bromo-6-(trifluoromethyl)pyridine: Similar but without the phenyl group, affecting its biological activity and applications.
Uniqueness
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both the bromine and trifluoromethyl-substituted phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine is a compound of interest due to its unique molecular structure and potential biological activities. The presence of a trifluoromethyl group significantly enhances the compound's lipophilicity, which can improve its bioavailability and interaction with biological targets. This article reviews the biological activity of this compound, including its antimicrobial properties, potential applications in agrochemicals, and its role in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C14H9BrF3N, with a molecular weight of approximately 299.10 g/mol. The compound features a bromine atom and a trifluoromethyl group attached to a pyridine ring, contributing to its unique chemical reactivity.
Antimicrobial Properties
Research indicates that compounds within the trifluoromethylpyridine class exhibit notable antimicrobial activities. For instance, studies have shown that related trifluoromethyl-containing compounds can inhibit the growth of various bacterial strains. The lipophilic nature of these compounds enhances their ability to penetrate bacterial membranes, making them effective against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Trifluoromethylpyridines
Compound Name | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Related Compound A | 3.12 | Escherichia coli |
Related Compound B | 12.5 | Staphylococcus aureus |
Agrochemical Applications
The trifluoromethyl group is known for enhancing the efficacy of agrochemicals by improving their stability and potency against pests. Research has indicated that this compound may serve as a candidate for developing new insecticides or herbicides due to its structural characteristics that allow for effective interaction with biological targets in pests .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: The lipophilic nature allows these compounds to integrate into lipid membranes, disrupting cellular integrity.
- Targeted Binding: Research suggests that this compound may interact with specific proteins or receptors, influencing cellular signaling pathways .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of trifluoromethylpyridines, including this compound. For instance:
- In one study, derivatives were synthesized and tested for their antibacterial activity against common pathogens. The results indicated that modifications in the substituents significantly influenced their antimicrobial potency .
- Another research effort focused on the structural optimization of similar compounds to enhance their selectivity and reduce toxicity while maintaining efficacy against target organisms .
Table 2: Summary of Case Studies
Properties
IUPAC Name |
2-bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-6-2-5-10(17-11)8-3-1-4-9(7-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZLRCAIJKFHCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671741 | |
Record name | 2-Bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-07-9 | |
Record name | 2-Bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180606-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-[3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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